N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to a methylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine
- N-{[4-methoxyphenyl]methylidene}hydroxylamine
- N-{[4-ethoxyphenyl]methylidene}hydroxylamine
Comparison: N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
61096-87-5 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(4-pentoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)10-13-14/h5-8,10,14H,2-4,9H2,1H3 |
InChI Key |
IKJRLDJQEIFGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.